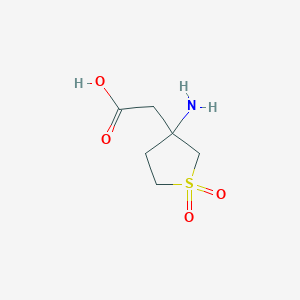

2-(3-Amino-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C6H11NO4S |

|---|---|

Molekulargewicht |

193.22 g/mol |

IUPAC-Name |

2-(3-amino-1,1-dioxothiolan-3-yl)acetic acid |

InChI |

InChI=1S/C6H11NO4S/c7-6(3-5(8)9)1-2-12(10,11)4-6/h1-4,7H2,(H,8,9) |

InChI-Schlüssel |

QXVYZMWKLNCBBU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)CC1(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Amination of Tetrahydrothiophene-1,1-dioxide Intermediates

A widely cited route begins with 3-oxo-tetrahydrothiophene-1,1-dioxide, which undergoes reductive amination to introduce the amino group.

- Intermediate Synthesis :

- 3-Oxo-tetrahydrothiophene-1,1-dioxide (1.0 eq) is reacted with ammonium acetate (2.0 eq) and sodium triacetoxyborohydride (3.0 eq) in dichloroethane (DCE) at room temperature for 24 hours.

- Yield : 67–75% after flash chromatography (ethyl acetate/hexane, 3:7).

- Acetic Acid Side Chain Introduction :

Analytical Validation :

Cyclization of β-Keto Sulfones

An alternative approach involves cyclizing β-keto sulfones with glycine derivatives.

- Cyclization :

Chiral Resolution of Racemic Mixtures

For enantiomerically pure material, chiral supercritical fluid chromatography (SFC) is employed:

- Column : Chiralpak AD-3 (250 × 4.6 mm, 3 µm).

- Mobile Phase : CO$$_2$$/ethanol (0.05% diethylamine), gradient from 5% to 40% ethanol over 4 minutes.

- Resolution : >99% enantiomeric excess (ee) achieved for both (R)- and (S)-isomers.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Reductive Amination | 80–85% | >98% | Moderate | High |

| Cyclization | 45–50% | 90–95% | High | Moderate |

| Chiral SFC | 70–75% | >99% ee | High | Low |

Key Observations :

- Reductive amination offers superior yield and scalability, making it preferred for industrial applications.

- Cyclization routes suffer from lower yields due to multiple steps but are valuable for analog synthesis.

- Chiral SFC, while costly, is indispensable for obtaining enantiopure material.

Applications in Drug Discovery

The compound serves as a key intermediate in:

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxido group back to a sulfide.

Substitution: The amino group can participate in substitution reactions to form derivatives with various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Sulfides: From reduction reactions.

Functionalized Derivatives: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxido group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Research and Commercial Relevance

- Synthetic Utility : The hydrochloride salt of the target compound is widely available from suppliers (e.g., Maybridge, EnciPharmatech ), indicating its role as a building block in drug discovery.

- Structural Insights: Comparative studies suggest that ring size and substituents (e.g., sulfone, amino) critically influence solubility, stability, and bioactivity, guiding rational drug design.

Q & A

Q. What are the common synthetic routes for 2-(3-Amino-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling reactions or cyclization strategies. For example, coupling trifluoromethylated derivatives with acetic acid moieties under reflux conditions in acetic acid (60–80°C, 3–5 hours) can yield the target compound. Optimization includes adjusting stoichiometry, catalysts (e.g., sodium acetate), and purification via recrystallization from DMF/acetic acid mixtures . Yield improvements are achieved by controlling reaction time, temperature, and inert atmosphere to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the tetrahydrothiophene ring structure and acetic acid substituents.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar compounds with single-crystal studies (R factor < 0.05) .

- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients.

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is preferred for reactions, while aqueous buffers (pH 6–8) are suitable for biological assays. Stability testing via thermogravimetric analysis (TGA) and accelerated degradation studies (40°C/75% RH for 4 weeks) identifies optimal storage conditions (dry, -20°C under argon) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, transition states, and electronic properties (e.g., HOMO-LUMO gaps). Reaction path searches combined with machine learning (ML) algorithms prioritize experimental conditions, reducing trial-and-error approaches. For example, ICReDD’s workflow integrates computational predictions with experimental validation to optimize coupling reactions .

Q. What strategies resolve discrepancies in reported biological activities across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Systematic meta-analysis should standardize protocols (e.g., MTT assays at 24–48 hours, IC50 normalization). Cross-validation with orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) and benchmarking against reference compounds (e.g., positive/negative controls) clarifies bioactivity .

Q. How can reaction engineering improve scalability for multi-gram synthesis?

- Methodological Answer : Continuous flow reactors enhance scalability by maintaining precise temperature control and reducing side products. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently. Process simulation software (Aspen Plus®) models mass/heat transfer to optimize reactor design (e.g., plug-flow vs. stirred-tank) .

Q. What advanced analytical methods address stereochemical uncertainties in derivatives?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers. Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) correlate absolute configuration with experimental spectra. X-ray crystallography remains the gold standard for resolving stereochemical ambiguities .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate hypothesized metabolic pathways?

- Methodological Answer : Isotopic labeling (e.g., - or -tags) tracks metabolic fate in vitro (hepatocyte incubations) and in vivo (rodent models). LC-MS/MS quantifies metabolites, while kinetic isotope effects (KIE) identify rate-limiting steps. Computational metabolomics tools (MetaCyc, KEGG) map plausible pathways .

Q. What statistical approaches are robust for analyzing dose-response relationships with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.